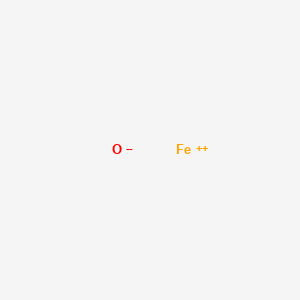
Iron oxide
Cat. No. B8711397
M. Wt: 71.84 g/mol
InChI Key: VBMVTYDPPZVILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08673267B2
Procedure details


40 nm dextran-coated iron oxide nanoparticles (NP; 115,000 g/mole per iron core) were dissolved in 1× phosphate buffered saline (PBS; 137 mM NaCl, 10 mM Phosphate, 2.7 mM KCl, pH 7.4) at a concentration of 2 mg/mL. Vivotag-750 fluorophore was labeled on the NPs such that each NP has around 2 VT-750 fluorophores. The linker N-succinimidyl iodoacetate (SIA) was dissolved in DMSO at 20 mg/mL. The two solutions were mixed to obtain a 1-to-7 mass ratio between iron oxide NPs and SIA for 2 hr at room temperature with shaking. Size exclusion chromatography (column diameter×height=1 cm×30 cm; media: Sephadex G-50-coarse) was used to separate out the excess SIA and to exchange NPs into borate buffer (50 mM sodium borate, 5 mM EDTA, pH 8.3).
[Compound]
Name
dextran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
phosphate buffered saline
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One



Name

Name
Identifiers


|
REACTION_CXSMILES
|
[Fe:1].[CH2:2]1[C:7](=[O:8])[N:6]([O:9][C:10]([CH2:12][I:13])=[O:11])[C:4](=[O:5])[CH2:3]1>OP([O-])(O)=O.OP([O-])([O-])=O.[Na+].[Na+].[Na+].[Cl-].[Cl-].[K+].[K+].CS(C)=O>[O-2:5].[Fe+2:1].[CH2:3]1[C:4](=[O:5])[N:6]([O:9][C:10]([CH2:12][I:13])=[O:11])[C:7](=[O:8])[CH2:2]1 |f:2.3.4.5.6.7.8.9.10,12.13|
|
Inputs


Step One
[Compound]
|
Name
|
dextran
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Fe]
|
|
Name
|
phosphate buffered saline
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
OP(=O)(O)[O-].OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Cl-].[Cl-].[K+].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CC(=O)N(C1=O)OC(=O)CI
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The two solutions were mixed
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-2].[Fe+2]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1CC(=O)N(C1=O)OC(=O)CI
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US08673267B2
Procedure details


40 nm dextran-coated iron oxide nanoparticles (NP; 115,000 g/mole per iron core) were dissolved in 1× phosphate buffered saline (PBS; 137 mM NaCl, 10 mM Phosphate, 2.7 mM KCl, pH 7.4) at a concentration of 2 mg/mL. Vivotag-750 fluorophore was labeled on the NPs such that each NP has around 2 VT-750 fluorophores. The linker N-succinimidyl iodoacetate (SIA) was dissolved in DMSO at 20 mg/mL. The two solutions were mixed to obtain a 1-to-7 mass ratio between iron oxide NPs and SIA for 2 hr at room temperature with shaking. Size exclusion chromatography (column diameter×height=1 cm×30 cm; media: Sephadex G-50-coarse) was used to separate out the excess SIA and to exchange NPs into borate buffer (50 mM sodium borate, 5 mM EDTA, pH 8.3).
[Compound]
Name
dextran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
phosphate buffered saline
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One



Name

Name
Identifiers


|
REACTION_CXSMILES
|
[Fe:1].[CH2:2]1[C:7](=[O:8])[N:6]([O:9][C:10]([CH2:12][I:13])=[O:11])[C:4](=[O:5])[CH2:3]1>OP([O-])(O)=O.OP([O-])([O-])=O.[Na+].[Na+].[Na+].[Cl-].[Cl-].[K+].[K+].CS(C)=O>[O-2:5].[Fe+2:1].[CH2:3]1[C:4](=[O:5])[N:6]([O:9][C:10]([CH2:12][I:13])=[O:11])[C:7](=[O:8])[CH2:2]1 |f:2.3.4.5.6.7.8.9.10,12.13|
|
Inputs


Step One
[Compound]
|
Name
|
dextran
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Fe]
|
|
Name
|
phosphate buffered saline
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
OP(=O)(O)[O-].OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Cl-].[Cl-].[K+].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CC(=O)N(C1=O)OC(=O)CI
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The two solutions were mixed
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-2].[Fe+2]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1CC(=O)N(C1=O)OC(=O)CI
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
